molecular formula C11H12N2 B2646079 (1-phenyl-1H-pyrrol-2-yl)methanamine CAS No. 154123-03-2

(1-phenyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B2646079
CAS No.: 154123-03-2
M. Wt: 172.231
InChI Key: MXKBEQMGQHQYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-phenyl-1H-pyrrol-2-yl)methanamine is an organic compound with the molecular formula C11H12N2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-pyrrol-2-yl)methanamine typically involves the reaction of pyrrole with benzaldehyde followed by reductive amination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(1-phenyl-1H-pyrrol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-pyrrol-2-yl)methanamine involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-1H-pyrrol-2-yl)methanamine is unique due to the presence of both a phenyl group and a pyrrole ring, which confer specific electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

(1-phenylpyrrol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBEQMGQHQYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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